molecular formula C8H4ClF3N2 B3031294 Benzimidazole, 4-chloro-2-(trifluoromethyl)- CAS No. 2338-31-0

Benzimidazole, 4-chloro-2-(trifluoromethyl)-

Cat. No.: B3031294
CAS No.: 2338-31-0
M. Wt: 220.58 g/mol
InChI Key: WUDKQPQAAUQCLT-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are heterocyclic compounds with a fused benzene and imidazole ring. The compound 4-chloro-2-(trifluoromethyl)-1H-benzimidazole features a chloro substituent at position 4 and a trifluoromethyl (-CF₃) group at position 2. Substituents at positions 2 and 4 influence electronic, steric, and solubility properties, which are critical for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDKQPQAAUQCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177938
Record name Benzimidazole, 4-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-31-0
Record name Benzimidazole, 4-chloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 4-chloro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with 4-chloro-2-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

On an industrial scale, the synthesis of benzimidazole, 4-chloro-2-(trifluoromethyl)- can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 4-chloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological activities and properties depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antihypertensive Agents
Research has demonstrated that benzimidazole derivatives can act as potent antihypertensive agents. A study synthesized various derivatives of 4-chloro-2-(trifluoromethyl)-benzimidazole, which showed significant activity in reducing blood pressure compared to standard drugs. The compounds with specific substitutions at the 5 and 6 positions exhibited enhanced interaction with angiotensin II receptors, positioning them as promising candidates for hypertension treatment .

1.2 Potassium Channel Activators
Benzimidazole, 4-chloro-2-(trifluoromethyl)- has been identified as a compound that activates potassium channels, which is beneficial in treating conditions such as asthma, hypertension, and ischemia. The activation of these channels can lead to vasodilation and improved blood flow, making these derivatives valuable in cardiovascular therapies .

1.3 Neurological Disorders
Recent studies have focused on the development of P2X3 receptor antagonists derived from benzimidazole structures. These compounds are being investigated for their potential in treating neuropathic pain and chronic cough. The structure-activity relationship (SAR) studies indicated that modifications to the trifluoromethyl group significantly enhance metabolic stability and receptor affinity .

Agrochemical Applications

Benzimidazole derivatives are also utilized in agricultural chemistry as fungicides and herbicides. The trifluoromethyl group enhances the biological activity of these compounds against various plant pathogens. For instance, certain substituted benzimidazoles have been shown to possess effective antifungal properties, making them suitable for crop protection .

Material Science Applications

In material science, benzimidazole derivatives are explored for their potential use in organic electronics and photovoltaic devices. Their unique electronic properties allow them to function as semiconductors or charge transport materials. Research into the synthesis of new polymers incorporating benzimidazole units is ongoing, aiming to improve the efficiency of solar cells and other electronic devices .

Data Tables

Application Area Compound Activity References
Medicinal ChemistryAntihypertensive agents
Potassium channel activators
Neurological disorder treatments
AgrochemicalsAntifungal activity
Material ScienceSemiconductor properties

Case Studies

Case Study 1: Antihypertensive Activity
A series of benzimidazole derivatives were synthesized and tested for their antihypertensive effects. The study found that compounds with specific halogen substitutions exhibited better efficacy in lowering blood pressure compared to traditional antihypertensive drugs.

Case Study 2: P2X3 Receptor Antagonism
The compound KCB-77033, derived from benzimidazole-4,7-dione, was identified as a potent P2X3 receptor antagonist with an IC50 value of 1030 nM. Modifications including trifluoromethyl substitutions significantly improved metabolic stability and receptor selectivity, highlighting the importance of structural variations in therapeutic efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP Key Applications References
4-Chloro-2-(trifluoromethyl)-1H-benzimidazole Cl (4), CF₃ (2) C₈H₄ClF₃N₂ 236.58 (estimated) ~2.8* Potential pharmaceuticals -
4,5-Dichloro-2-(trifluoromethyl)-1H-benzimidazole Cl (4,5), CF₃ (2) C₈H₃Cl₂F₃N₂ 255.02 3.407 Herbicide (flax, cereals)
5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole Cl (5), F (4), CF₃ (2) C₈H₃ClF₄N₂ 238.57 - Undisclosed (predicted bioactivity)
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (G2) Cl (5,6), CF₃ (2) C₈H₃Cl₂F₃N₂ 255.02 - Antileishmanial agent

*Estimated logP based on additive contributions of substituents (Cl: +0.71, CF₃: +0.88, benzimidazole core: ~1.2).

Key Observations :

  • Lipophilicity : The 4,5-dichloro analog exhibits higher logP (3.407) than the target compound (~2.8), attributed to the additional chloro group enhancing hydrophobicity .
  • Bioactivity: The 5,6-dichloro analog (G2) demonstrates nanomolar antileishmanial activity, highlighting the importance of dihalogenation at positions 5 and 6 .
  • Herbicidal Use : The 4,5-dichloro derivative is a commercial herbicide, suggesting chloro substituents at adjacent positions enhance agrochemical efficacy .

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The compound Benzimidazole, 4-chloro-2-(trifluoromethyl)- is a notable member of this class, exhibiting a range of biological activities that have been the subject of various studies.

1. Chemical Structure and Properties

Benzimidazole, 4-chloro-2-(trifluoromethyl)- possesses a unique structure characterized by the presence of a benzimidazole core with a chloro and trifluoromethyl group. This structural configuration is believed to enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

2.1 Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds derived from benzimidazole have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Minimum Inhibitory Concentration (MIC) Values:
    CompoundMIC (μg/ml) against S. typhiMIC (μg/ml) against C. albicans
    Benzimidazole Derivative 150250
    Benzimidazole Derivative 262.5Not tested
    Benzimidazole Derivative 312.5Not tested

These findings suggest that modifications in the benzimidazole structure can lead to enhanced antimicrobial potency .

2.2 Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. Several studies report that these compounds can inhibit the proliferation of cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.

  • Cytotoxicity Data:
    CompoundCancer Cell Line (IC50 μM)
    Compound A (4-chloro-2-(trifluoromethyl)-)MCF-7 (15.63)
    Compound BA549 (0.12–2.78)

Some derivatives exhibit IC50 values in the low micromolar range, indicating potent activity against various cancer types .

2.3 Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Inhibition Potency:
    EnzymeIC50 (μM)
    AChE<0.5
    BuChEModerate (0.5–10)

These results suggest that benzimidazole derivatives can serve as effective inhibitors for these enzymes, which are relevant in neurodegenerative diseases .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and overall potency of these compounds.

4. Case Studies

Several case studies highlight the efficacy of benzimidazole derivatives in clinical settings:

  • Case Study: Anticancer Activity

    A study evaluated a series of benzimidazole analogs for their ability to induce apoptosis in MCF-7 breast cancer cells, revealing that specific substitutions significantly enhanced cytotoxic effects compared to standard treatments like doxorubicin .
  • Case Study: Antimicrobial Efficacy

    Another investigation focused on the antibacterial properties of benzimidazole derivatives against resistant strains of bacteria, demonstrating their potential as novel therapeutic agents in combating antibiotic resistance .

Q & A

Q. Data Contradiction Analysis Example

  • Issue : Discrepancies in reported hepatotoxicity ( vs. 9).
  • Resolution :
    • In vitro assays : Perform MTT assays on HepG2 cells with controlled glutathione levels to assess CF₃-mediated oxidative stress .
    • Species-specific metabolism : Compare rat vs. human liver microsome data to identify interspecies variability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzimidazole, 4-chloro-2-(trifluoromethyl)-
Reactant of Route 2
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